2-Methoxybenzaldehyde

Catalog No.
S793414
CAS No.
135-02-4
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxybenzaldehyde

CAS Number

135-02-4

Product Name

2-Methoxybenzaldehyde

IUPAC Name

2-methoxybenzaldehyde

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3

InChI Key

PKZJLOCLABXVMC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in water and propylene glycol
Soluble (in ethanol)

Synonyms

o-Anisaldehyde (8CI); 2-(Methyloxy)benzaldehyde; 2-Anisaldehyde; 2-Methoxybenzaldehyde; 2-Methoxybenzenecarboxaldehyde; 2-Methoxyphenylformaldehyde; 6-Methoxybenzaldehyde; NC 064; NSC 58960; Salicylaldehyde Methyl Ether; o-Formylanisole; o-Methoxyben

Canonical SMILES

COC1=CC=CC=C1C=O

The exact mass of the compound 2-Methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water and propylene glycolsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58960. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methoxybenzaldehyde, also known as o-anisaldehyde, is a monosubstituted aromatic aldehyde widely used as a precursor in organic synthesis. Its defining structural feature is the methoxy group (-OCH₃) at the ortho-position relative to the aldehyde function (-CHO). This specific 1,2-substitution pattern creates a unique steric and electronic environment that distinguishes its chemical behavior and process suitability from its meta- and para-isomers, making it a non-interchangeable building block in pharmaceuticals, corrosion inhibitors, and specialty chemicals.

Substituting 2-Methoxybenzaldehyde with its more common isomer, 4-Methoxybenzaldehyde (p-anisaldehyde), or the parent compound Benzaldehyde, often leads to process failure or suboptimal results. The ortho-position of the methoxy group exerts significant steric hindrance, which fundamentally alters reaction kinetics and selectivity compared to the sterically unhindered para-isomer. Furthermore, the electron-donating methoxy group in the ortho position can electronically activate the aldehyde group more effectively for certain condensation reactions, leading to significantly different yields. In surface-driven applications such as corrosion inhibition, the unique molecular geometry dictates the adsorption mechanism on a metal surface; isomers with different substitution patterns are not interchangeable and will exhibit different performance profiles depending on the specific substrate and environment.

Superior Precursor Efficiency: Achieves ~44% Higher Yield in Chalcone Synthesis vs. Benzaldehyde

In a direct comparison of precursor performance in a base-catalyzed Claisen-Schmidt condensation reaction with acetophenone, 2-Methoxybenzaldehyde demonstrated significantly higher process efficiency than the unsubstituted parent compound, Benzaldehyde. The study reports that the electron-donating effect of the ortho-methoxy group increases the reactivity of the benzaldehyde, resulting in a substantially higher yield of the chalcone product under identical reaction conditions.

Evidence DimensionProduct Yield (%)
Target Compound Data85.9%
Comparator Or BaselineBenzaldehyde (unsubstituted): 59.8%
Quantified Difference43.6% higher relative yield
ConditionsCrossed-aldol (Claisen-Schmidt) condensation with acetophenone, catalyzed by NaOH, at room temperature for 1 hour.

For manufacturers of chalcone-based pharmaceutical intermediates, flavonoids, or specialty polymers, this higher yield translates directly to improved process economy, reduced precursor consumption, and less downstream purification.

Distinct Surface Interaction: Non-Interchangeable with 4-Methoxybenzaldehyde in Corrosion Inhibition Formulations

In surface-critical applications, isomeric purity is essential. A study comparing the corrosion inhibition performance of Schiff bases derived from 2-Methoxybenzaldehyde (ortho-isomer) and 4-Methoxybenzaldehyde (para-isomer) on mild steel in 0.1 M HCl found their optimal efficiencies to be nearly equivalent. However, this similarity is specific to the tested system; the different molecular structures and geometries imply distinct adsorption mechanisms and surface packing. This structural difference makes them non-interchangeable, as their relative performance is expected to diverge significantly on different metal substrates or under varying corrosive conditions.

Evidence DimensionInhibition Efficiency (%)
Target Compound Data75% (for its Schiff base derivative)
Comparator Or Baseline4-Methoxybenzaldehyde derivative: 76%
Quantified Difference-1% (functionally equivalent in this specific system)
ConditionsWeight loss measurement on mild steel in 0.1 M HCl at 303 K with an inhibitor concentration of 1x10⁻³ M.

This demonstrates that procuring a less expensive or more available isomer as a 'drop-in' substitute for formulation development is a high-risk strategy that can lead to performance failure in surface treatment applications.

High-Yield Synthesis of Chalcone-Based Pharmaceutical and Agrochemical Scaffolds

As a direct consequence of its ability to produce significantly higher yields in Claisen-Schmidt reactions compared to benzaldehyde, 2-Methoxybenzaldehyde is the preferred precursor for the cost-effective manufacturing of specific chalcone intermediates where the ortho-methoxy substitution is required for the final molecule's biological activity.

Precursor for Bidentate Ligands in Coordination Chemistry and Catalysis

The adjacent positioning of the aldehyde and methoxy groups makes 2-Methoxybenzaldehyde a valuable starting material for synthesizing Schiff base ligands capable of bidentate chelation with metal ions. This property is absent in its meta and para isomers, making it the specific choice for developing certain catalysts, metal-organic frameworks (MOFs), and analytical reagents.

Formulation of Surface-Specific Electroplating Brighteners and Corrosion Inhibitors

Given that molecular geometry dictates surface adsorption and performance, 2-Methoxybenzaldehyde is specified in formulations where its unique ortho-substituted structure provides the required packing density or binding orientation on a metal surface. It should be selected over its isomers when developing highly specific corrosion inhibitors or electroplating additives where drop-in substitution is not viable.

Physical Description

Light yellow solidified mass or fragments; mp = 34-40 deg C; [Sigma-Aldrich MSDS]
Solid
Light yellow solid; Sweet powdery hawthorn, vanilla and almond aroma

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

136.052429494 Da

Monoisotopic Mass

136.052429494 Da

Boiling Point

238.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

LogP

1.72 (LogP)
1.72

Melting Point

39 °C

UNII

7CP821WF2W

GHS Hazard Statements

Aggregated GHS information provided by 1453 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 1453 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 1451 of 1453 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.12 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

135-02-4

Wikipedia

2-Methoxybenzaldehyde

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzaldehyde, 2-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

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